![molecular formula C18H10Cl2N2O2 B14083934 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione CAS No. 101558-86-5](/img/structure/B14083934.png)
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is a compound belonging to the pyrrolo[3,2-b]pyrrole family. These compounds are known for their unique structural properties and have been extensively studied for their applications in various fields, including materials science and biotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a catalyst to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of halogenated compounds .
Applications De Recherche Scientifique
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its aggregation-induced emission properties.
1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole: Used as an electroluminescent material.
Uniqueness
3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione is unique due to its specific structural features and the presence of chlorine atoms, which impart distinct electronic and optical properties. These characteristics make it particularly valuable in applications requiring specific photophysical properties .
Propriétés
Numéro CAS |
101558-86-5 |
|---|---|
Formule moléculaire |
C18H10Cl2N2O2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
3,6-bis(4-chlorophenyl)-2-hydroxy-1H-pyrrolo[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)13-15-16(22-17(13)23)14(18(24)21-15)10-3-7-12(20)8-4-10/h1-8,21,24H |
Clé InChI |
NIFSLUKHYDMVDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=NC2=O)C(=C(N3)O)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)
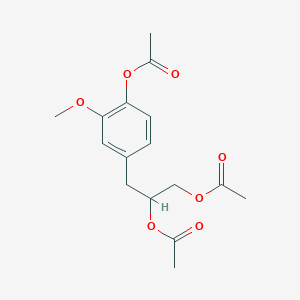

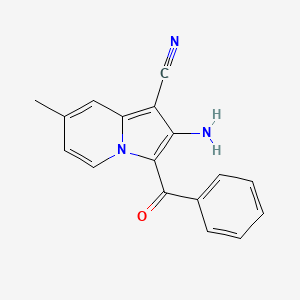
![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
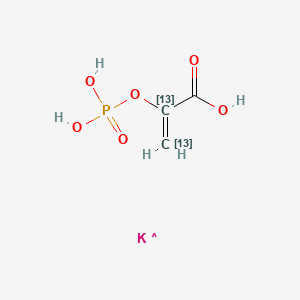
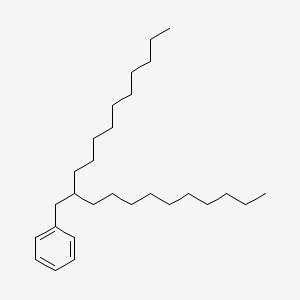
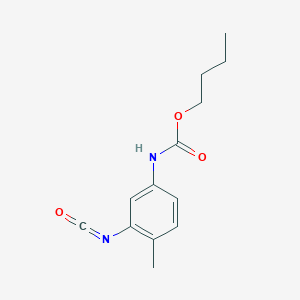

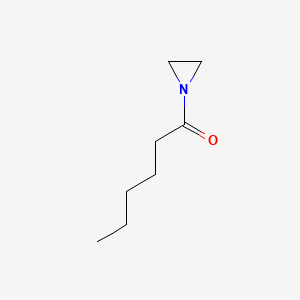
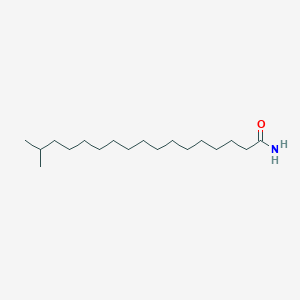
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
